molecular formula C8H13NO B14667685 N-(3-methylpent-1-yn-3-yl)acetamide CAS No. 42105-22-6

N-(3-methylpent-1-yn-3-yl)acetamide

Cat. No.: B14667685
CAS No.: 42105-22-6
M. Wt: 139.19 g/mol
InChI Key: JPDNRPSHVLYNIN-UHFFFAOYSA-N
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Description

N-(3-methylpent-1-yn-3-yl)acetamide (CAS: 42105-22-6) is an acetamide derivative characterized by a branched alkyne-containing substituent. Its molecular structure features a propargylamine backbone with a methyl group at the third carbon of the pentynyl chain and an acetamide functional group ().

Properties

CAS No.

42105-22-6

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(3-methylpent-1-yn-3-yl)acetamide

InChI

InChI=1S/C8H13NO/c1-5-8(4,6-2)9-7(3)10/h1H,6H2,2-4H3,(H,9,10)

InChI Key

JPDNRPSHVLYNIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpent-1-yn-3-yl)acetamide typically involves the reaction of 3-methylpent-1-yne with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methylpent-1-yne+acetic anhydrideThis compound\text{3-methylpent-1-yne} + \text{acetic anhydride} \rightarrow \text{this compound} 3-methylpent-1-yne+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpent-1-yn-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-methylpent-1-yn-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-methylpent-1-yn-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Acetamide Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between N-(3-methylpent-1-yn-3-yl)acetamide and other acetamide derivatives:

Compound Name Key Substituents Functional Groups Notable Properties/Applications Reference
This compound 3-methylpent-1-yn-3-yl Alkyne, acetamide Potential synthetic intermediate
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-chlorophenyl, trichloromethyl Aryl, trichloromethyl Altered crystal geometry due to electron-withdrawing groups
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide 4-methoxyphenyl, sulfonyl-pyrrolidine Sulfonyl, quinazoline Anti-cancer activity (HCT-1, MCF-7 cells)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide Dihydrothiophene, methoxyphenyl Sulfone, aryl Pharmacological interest (unexplored)
N-(3-decylamino-5-hydroxymethylphenyl)acetamide Decyl chain, hydroxymethyl Long alkyl chain, polar groups Enhanced solubility, bioactivity potential

Impact of Substituents on Physical Properties

  • Alkyne vs. Aryl Groups : The terminal alkyne in this compound may confer higher reactivity (e.g., in click chemistry) compared to aryl-substituted acetamides like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide, which exhibit rigid planar geometries .
  • Solubility: Compounds with polar groups (e.g., hydroxymethyl in N-(3-decylamino-5-hydroxymethylphenyl)acetamide) demonstrate improved aqueous solubility, whereas alkyne-containing analogs like the target compound may show lower polarity and higher lipophilicity .
  • Crystallinity: Meta-substituted trichloro-acetamides () form monoclinic or orthorhombic crystals depending on substituent electronic effects, suggesting that the bulky alkyne group in the target compound might disrupt regular packing, leading to amorphous solid states.

Pharmacological Potential

  • Neuroactive Applications: Pyridazinone-based acetamides () act as FPR2 agonists, suggesting that structural analogs of this compound could be designed to target G-protein-coupled receptors by incorporating bioisosteric replacements (e.g., replacing alkyne with aryl groups) .
  • Enzyme Inhibition : Benzothiazole derivatives () inhibit kinases via thioether linkages, a feature absent in the target compound. However, its alkyne group could serve as a warhead for covalent binding to catalytic cysteine residues.

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